

Thermodynamic Properties of Methylcyclooctane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methylcyclooctane

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Introduction

Methylcyclooctane (C_9H_{18}) is a saturated cyclic hydrocarbon that, along with its isomers, is a component of interest in fuel research and as a potential intermediate in organic synthesis.^[1]^[2] A thorough understanding of its thermodynamic properties is crucial for modeling its behavior in chemical processes, predicting reaction equilibria and energetics, and for the design and optimization of separation and purification processes. This technical guide provides a summary of available thermodynamic data for **methylcyclooctane**, details the experimental protocols for the determination of these properties, and visualizes the experimental workflows.

Core Thermodynamic and Physical Properties

A compilation of the fundamental physical and thermodynamic properties of **methylcyclooctane** is presented below. It is important to note that a comprehensive set of experimentally determined thermodynamic data for **methylcyclooctane** is not readily available in the public domain. The data presented here are compiled from various sources, including the National Institute of Standards and Technology (NIST) database and other chemical property repositories.^[1]^[3]^[4]^[5]

Table 1: General and Physical Properties of **Methylcyclooctane**

Property	Value	Unit	Source(s)
Molecular Formula	C ₉ H ₁₈	-	[1]
Molecular Weight	126.2392	g/mol	[1]
CAS Registry Number	1502-38-1	-	[1]
Boiling Point (at 760 mmHg)	161.9	°C	[4]
Melting Point	14.85	°C	[4]
Density	0.8135	g/cm ³	[2]
Vapor Pressure (at 25°C)	2.9	mmHg	[4]
Refractive Index	1.427	-	[4]

Table 2: Thermochemical Properties of **Methylcyclooctane**

Property	Value	Unit	Source(s)
Standard Enthalpy of Formation (gas)	Data not available	kJ/mol	-
Standard Molar Entropy (gas)	Data not available	J/(mol·K)	-
Heat Capacity at Constant Pressure (gas)	Data not available	J/(mol·K)	-
Standard Enthalpy of Formation (liquid)	Data not available	kJ/mol	-
Standard Molar Entropy (liquid)	Data not available	J/(mol·K)	-
Heat Capacity at Constant Pressure (liquid)	Data not available	J/(mol·K)	-
Enthalpy of Vaporization	Moderate	-	[2]
Ionization Energy	9.70 ± 0.05	eV	[3]

Note: While specific experimental values for many key thermochemical properties like enthalpy of formation and heat capacity are not publicly available, the NIST WebBook indicates that reaction thermochemistry data is available.[1] More extensive, critically evaluated data may be available through subscription services such as the NIST / TRC Web Thermo Tables.[1][6]

Experimental Protocols

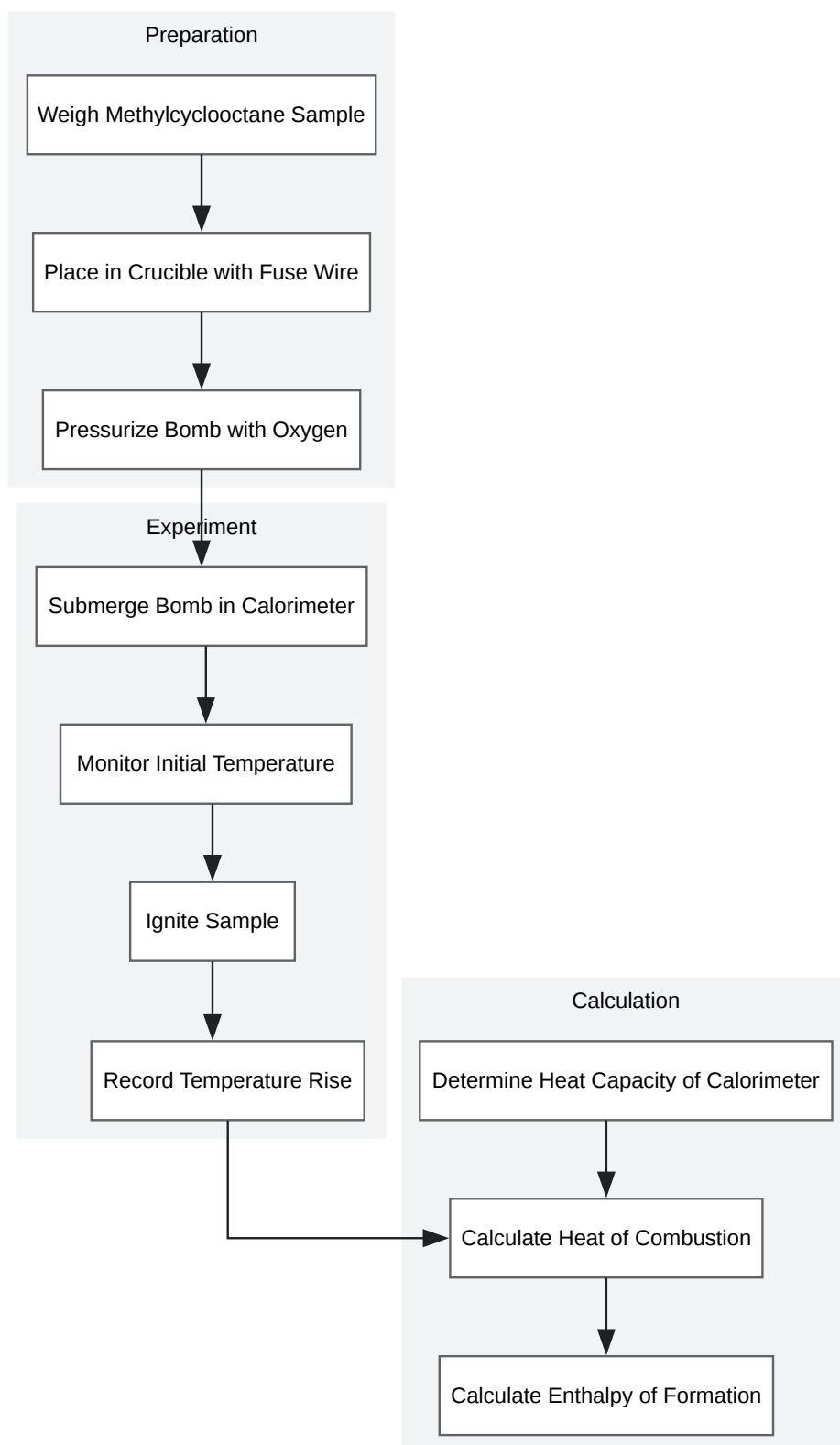
The determination of the thermodynamic properties of a compound like **methylcyclooctane** relies on a set of well-established experimental techniques. The following sections detail the methodologies for key experiments.

Determination of the Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of an organic compound is often derived from its enthalpy of combustion, which can be precisely measured using a bomb calorimeter.

Methodology:

- **Sample Preparation:** A precisely weighed sample of high-purity **methylcyclooctane** is placed in a crucible within a high-pressure stainless steel vessel, known as the "bomb." A fuse wire is positioned to be in contact with the sample.
- **Pressurization:** The bomb is sealed and pressurized with a large excess of pure oxygen to ensure complete combustion.
- **Calorimeter Assembly:** The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a steady final temperature is reached.
- **Calculation:** The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise. The heat capacity of the calorimeter system is determined separately by combusting a standard substance with a known heat of combustion, such as benzoic acid. The enthalpy of combustion of the **methylcyclooctane** sample is then calculated from the observed temperature change, the heat capacity of the calorimeter, and corrections for the heat of ignition and any side reactions. The standard enthalpy of formation can then be calculated using Hess's law.



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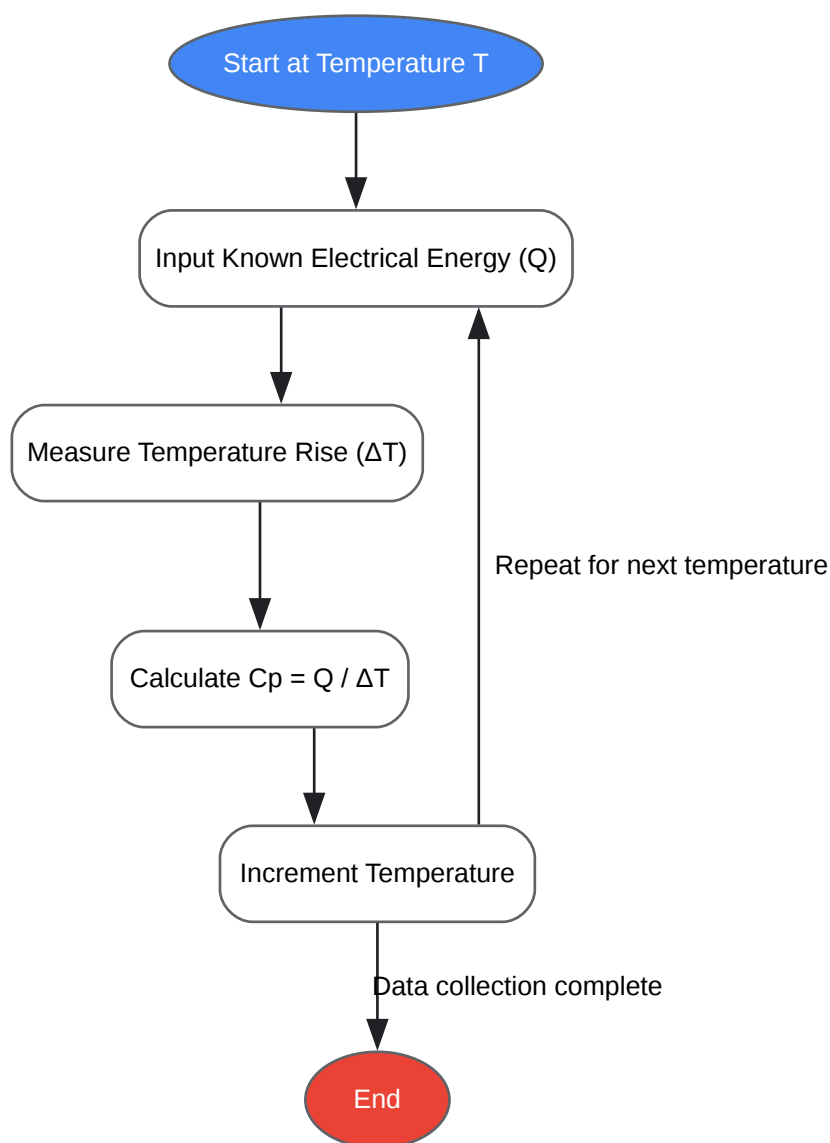
Workflow for Bomb Calorimetry

Determination of Heat Capacity via Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of liquids as a function of temperature.

Methodology:

- **Calorimeter Design:** The liquid sample is contained within a vessel that is surrounded by an adiabatic shield. The temperature of the shield is controlled to match the temperature of the sample vessel at all times, thereby minimizing heat exchange with the surroundings.
- **Energy Input:** A known quantity of electrical energy is supplied to a heater within the sample vessel, causing a small, incremental increase in the temperature of the **methylcyclooctane**.
- **Temperature Measurement:** The temperature of the sample is measured with high precision before and after the energy input.
- **Calculation:** The heat capacity at constant pressure (C_p) is calculated from the amount of electrical energy supplied and the corresponding measured temperature rise. This process is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.



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Workflow for Adiabatic Calorimetry

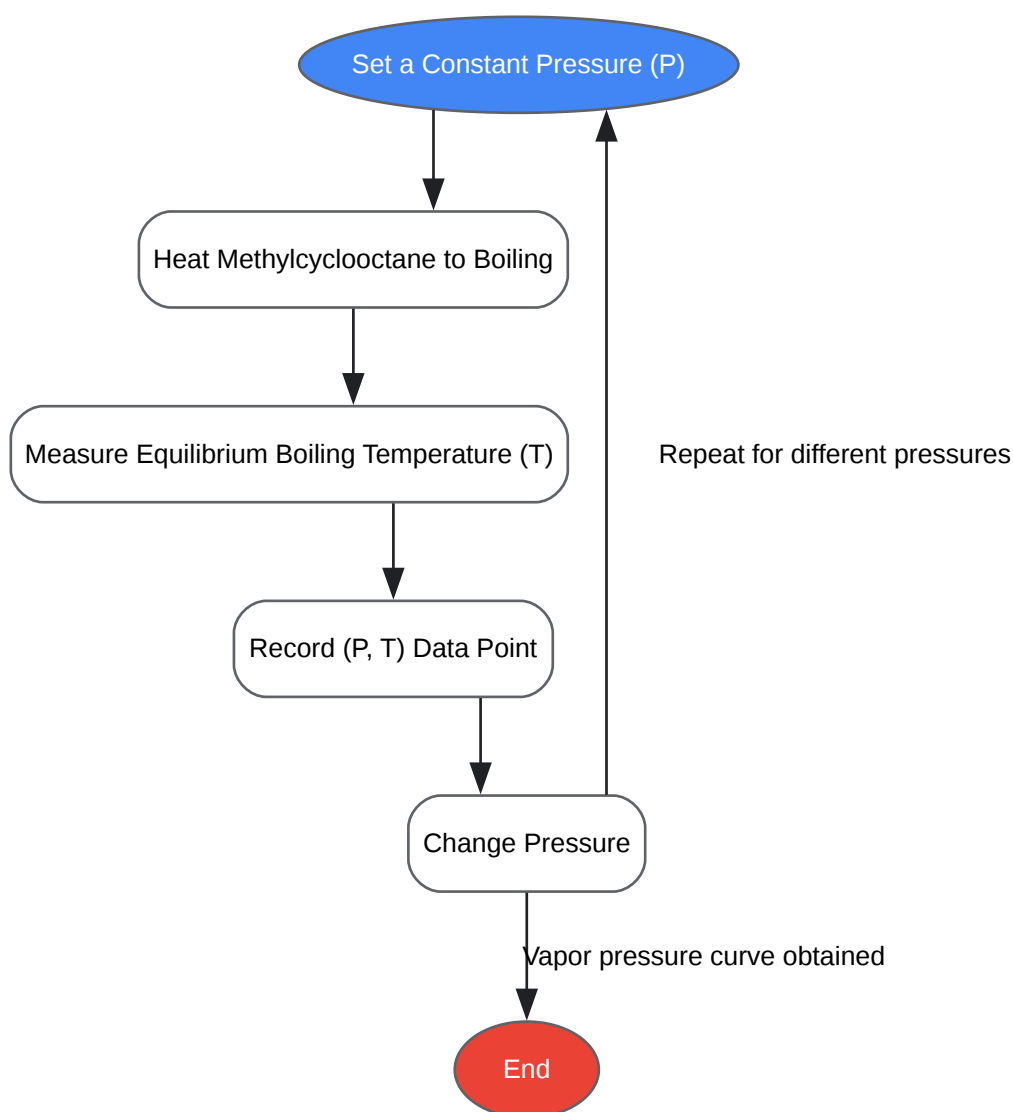
Determination of Vapor Pressure via Ebulliometry

Ebulliometry involves the precise measurement of the boiling point of a liquid at various controlled pressures.

Methodology:

- Apparatus: An ebulliometer is used, which is designed to maintain a stable equilibrium between the liquid and vapor phases of the substance being studied.

- **Pressure Control:** The system is connected to a pressure control system that can maintain a constant, known pressure.
- **Boiling Point Measurement:** The **methylcyclooctane** sample is heated to its boiling point at the set pressure. The temperature of the vapor in equilibrium with the boiling liquid is measured with a high-accuracy thermometer.
- **Data Collection:** The boiling temperature is measured at a series of different pressures.
- **Data Analysis:** The vapor pressure data as a function of temperature can be fitted to a suitable equation, such as the Antoine equation, to allow for interpolation and extrapolation. The enthalpy of vaporization can also be derived from the vapor pressure curve using the Clausius-Clapeyron equation.



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Workflow for Ebulliometry

Conclusion

This technical guide has summarized the currently available thermodynamic and physical property data for **methylcyclooctane**. While there are gaps in the publicly accessible, experimentally determined thermochemical data, the fundamental physical properties are reasonably well-documented. The provided experimental protocols for calorimetry and ebulliometry outline the standard methods for obtaining high-quality thermodynamic data for liquid organic compounds. For researchers and professionals requiring highly accurate and comprehensive thermodynamic data for **methylcyclooctane**, consulting specialized, critically evaluated databases is recommended. Further experimental work to determine the key thermochemical properties of **methylcyclooctane** would be a valuable contribution to the field.

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